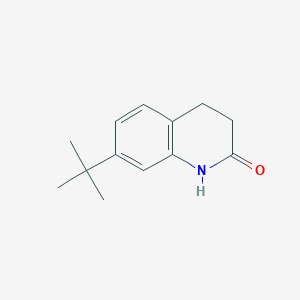

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-tert-butyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9-5-7-12(15)14-11(9)8-10/h4,6,8H,5,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKIQWNGHJSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCC(=O)N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of tert-butylamine with a suitable quinoline derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of tetrahydroquinoline alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibiotic agent. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one has garnered attention for its neuroprotective properties. Studies suggest that it may help mitigate the effects of neurodegenerative diseases such as Alzheimer's disease by inhibiting certain pathways involved in neuronal damage . The compound's ability to act on neurotransmitter systems positions it as a potential therapeutic agent for cognitive disorders.

Antimalarial Properties

The compound is also being explored for its antimalarial activity. Certain derivatives within the tetrahydroquinoline family have shown promise in inhibiting the growth of malaria-causing parasites, indicating a potential role in developing new treatments for malaria .

Anti-inflammatory Activity

Research has indicated that tetrahydroquinolines can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This property opens avenues for further exploration in inflammatory diseases and pain management therapies .

Pesticidal Properties

There is evidence suggesting that tetrahydroquinoline derivatives can serve as effective pesticides. The structural features of these compounds enable them to interact with biological systems in pests, leading to their potential use in agricultural settings to control pest populations .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have facilitated the development of highly substituted tetrahydroquinolines through cascade reactions involving various substrates such as aldehydes and anilines .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one are influenced by its substituents. Below is a comparative analysis with other tetrahydroquinolin-2-one derivatives:

Structural and Functional Comparisons

- 6-Bromo-7-methoxy derivatives (e.g., CAS 1224927-77-8): Bromine enhances electrophilicity for nucleophilic substitution, while methoxy groups donate electron density, altering reactivity in cross-coupling reactions .

- 7-Amino derivatives (e.g., 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one): Amino groups enable hydrogen bonding, improving solubility but reducing CNS penetration compared to tert-butyl analogs .

- Fluoro-substituted analogs (e.g., 8-Fluoro-5-hydroxy-1,2,3,4-tetrahydroquinolin-2-one): Fluorine’s electronegativity fine-tunes electronic properties and metabolic stability, often used in PET tracer development .

Key Research Findings

- Efficacy Modulation : The 7-butoxy substituent in aripiprazole analogs increases both D2R affinity (2600-fold) and efficacy (τ) by 26-fold compared to unsubstituted cores, highlighting the role of bulky groups in stabilizing active receptor conformations .

- Mutagenesis Insights : SBP residues (e.g., W90²·⁶⁰, V91²·⁶¹) critically mediate the efficacy of tert-butyl- and butoxy-substituted ligands, as shown by reduced transduction coefficients in mutant receptors .

- Crystallographic Data: 7-Hydroxy-tetrahydroquinolin-2-one derivatives form hydrated crystals (space group P2₁/c), with hydrogen-bonding networks influencing solid-state stability .

Biological Activity

7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with notable biological activity. This compound belongs to the tetrahydroquinoline class, which is recognized for its diverse pharmacological properties. The presence of a tert-butyl group at the 7th position and a ketone group at the 2nd position contributes to its unique chemical behavior and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 201.28 g/mol. The structural characteristics enable various interactions with biological targets, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activities and receptor interactions. It has been shown to inhibit nitric oxide synthase (NOS), particularly neuronal NOS (nNOS), which is crucial in regulating neurotransmitter levels and neuronal signaling pathways. The compound's interaction with nNOS leads to significant effects in pain models, suggesting its potential in treating neuropathic pain .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Analgesic Activity : In animal models, it has demonstrated the ability to reduce hyperalgesia and allodynia associated with neuropathic pain conditions .

- Anti-inflammatory Properties : The compound may also influence inflammatory pathways by modulating the release of pro-inflammatory mediators .

- Neuroprotective Effects : Its action on neuronal pathways suggests potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydroquinoline scaffold can enhance biological activity. For instance, varying substituents on the nitrogen atom or altering the carbon chain length can significantly impact potency and selectivity against different NOS isoforms .

Comparative Analysis

Compared to other similar compounds within the tetrahydroquinoline family, this compound shows unique properties due to its specific functional groups. This uniqueness allows for different interactions with biological targets:

| Compound | Activity | Selectivity |

|---|---|---|

| This compound | High nNOS inhibition | Selective over eNOS and iNOS |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | Moderate analgesic effects | Less selective than 7-tert-butyl derivative |

Q & A

Q. What are the common synthetic routes for 7-Tert-butyl-1,2,3,4-tetrahydroquinolin-2-one?

Methodological Answer: The synthesis typically involves multi-step reactions with tailored reagents and conditions. Key routes include:

- Reduction and Cyclization: Use of LiAlH₄ in THF followed by treatment with SOCl₂ in CHCl₃ to reduce carbonyl groups and facilitate cyclization .

- Boronohydride-Mediated Reactions: Sodium triacetoxyborohydride (STAB) in acetic acid for reductive amination, yielding derivatives like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline .

- Nucleophilic Substitution: Bromination using N-bromosuccinimide (NBS) in DMF to introduce halogens at specific positions .

Q. Table 1: Representative Synthetic Schemes

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- ¹H NMR and ESI-MS: Used to confirm molecular weight and functional groups. For example, tert-butyl derivatives show characteristic peaks for tert-butyl groups (δ ~1.3 ppm) and quinoline protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography: Provides absolute configuration. A related compound, 7-hydroxy-3,4-dihydroquinolin-2-one, was resolved with an R factor of 0.084, confirming planar quinoline rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in bromination .

- Temperature Control: Room-temperature reactions minimize side products in reductive amination , while reflux may accelerate cyclization .

- Catalyst Screening: STAB outperforms NaBH₄ in sterically hindered environments due to milder acidity .

- One-Pot Synthesis: Combining multiple steps (e.g., reduction and cyclization) reduces purification losses .

Q. How to resolve contradictions in spectral data or unexpected byproducts?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR with high-resolution MS (HRMS) to confirm molecular ions. For example, ESI-MS of compound 61 confirmed [M+H]⁺ at m/z 325.1 .

- Impurity Profiling: Use HPLC or GC-MS to detect side products from incomplete reductions or solvent interactions .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to identify misassigned peaks .

Q. What strategies are used to design derivatives for specific biological activities?

Methodological Answer:

- Functionalization at C7: Introducing hydroxyl or amino groups (e.g., 7-hydroxy derivatives) enhances binding to neurological targets, as seen in antipsychotic drug intermediates .

- Heterocyclic Hybrids: Combining tetrahydroquinoline with oxalamide (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide) improves antimicrobial activity via hydrogen-bonding interactions .

- Steric Modulation: tert-Butyl groups at C7 increase metabolic stability by blocking cytochrome P450 oxidation .

Q. Table 2: Bioactive Derivatives and Modifications

| Derivative | Functional Group | Biological Activity | Reference |

|---|---|---|---|

| 7-Hydroxy | -OH | Antipsychotic intermediate | |

| N1-Cyclopentyl-oxalamide | Oxalamide | Antimicrobial | |

| tert-Butyl-carbonyl | -COtBu | Metabolic stability |

Q. How to address low yields in reductive amination steps?

Methodological Answer:

- pH Optimization: Maintain acidic conditions (pH 4–6) to protonate amines, enhancing STAB efficiency .

- Substrate Ratios: Use excess ketone (1.5–2 eq) to drive equilibrium toward imine formation .

- Purification Techniques: Employ flash chromatography with gradient elution (e.g., hexane/EtOAc) to separate closely related analogs .

Q. What computational tools aid in predicting reaction pathways for novel analogs?

Methodological Answer:

- Retrosynthetic Algorithms: Platforms like Chematica propose one-pot routes by analyzing reaction networks, reducing trial-and-error synthesis .

- Docking Studies: Molecular docking (e.g., AutoDock) predicts binding affinities of tert-butyl derivatives to biological targets like dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.